molecular formula C27H19F3N8O B608700 LUT014 CAS No. 2274819-46-2

LUT014

カタログ番号: B608700
CAS番号: 2274819-46-2
分子量: 528.5 g/mol
InChIキー: FZPYULHBUBXPIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LUT014 is a complex organic compound with a molecular formula of C26H19ClN8 This compound is known for its unique structural features, which include a purinyl group, a pyridinyl group, and an isoquinoline moiety

科学的研究の応用

Key Characteristics:

  • Selectivity : LUT014 shows approximately three times higher potency against mutated BRAF compared to vemurafenib, a standard BRAF inhibitor .
  • Inhibition Profile : At low concentrations, this compound selectively inhibits mutated BRAF without affecting other kinases, thus minimizing off-target effects .

Treatment of Acneiform Rash

This compound has been investigated for its ability to alleviate acneiform rash caused by EGFR inhibitors like cetuximab and panitumumab. Clinical trials have demonstrated that this compound can significantly reduce the incidence and severity of this skin toxicity, improving patient quality of life during cancer treatment .

Clinical Trial Findings:

  • Phase 1/2 Trials : Initial trials indicated that this compound was well-tolerated with no serious adverse events reported. A significant percentage of patients experienced complete resolution of their rash after treatment .
  • FDA Designation : The FDA granted orphan drug designation to this compound for treating EGFR inhibitor-induced rash, underscoring its potential in this area .

Management of Radiation-Induced Dermatitis

Another promising application of this compound is in the treatment of radiation-induced dermatitis (RD), particularly in breast cancer patients undergoing radiation therapy.

Key Outcomes from Clinical Trials:

  • Efficacy : In a phase 1/2 trial, 75% of patients treated with this compound achieved complete resolution of grade 2 RD within 28 days .
  • Quality of Life Improvement : Patients reported significant improvements in dermatological quality of life scores following treatment with this compound compared to placebo .
Study Phase Patient Group Complete Resolution Rate Quality of Life Improvement
Phase 1Breast Cancer RD75% (6/8)Significant improvement at Day 28
Phase 2Randomized Control100% success vs. 73% placeboImproved DLQI scores at Day 14

Case Study 1: Acneiform Rash Management

In a clinical setting, a cohort of patients receiving EGFR inhibitors was treated with this compound gel. The results indicated a marked reduction in rash severity and improved patient adherence to cancer therapy due to decreased side effects.

Case Study 2: Radiation Dermatitis Resolution

In another study involving breast cancer patients, those treated with this compound showed faster recovery times from radiation-induced dermatitis compared to those receiving standard care. The mean recovery time was significantly shorter in the this compound group, indicating its potential as an effective intervention for RD .

作用機序

Target of Action

LUT014, also known as LUT-014 or N5-(3-(7H-Purin-6-yl)pyridin-2-yl)-6-methyl-N1-(3-(trifluoromethoxy)phenyl)isoquinoline-1,5-diamine, primarily targets the B-Raf protein . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the Epidermal Growth Factor Receptor (EGFR) signaling pathway .

Mode of Action

this compound is a novel B-Raf inhibitor . It is applied topically on the skin . The technology is based on harnessing the paradoxical effect of B-Raf inhibitors on wild-type epithelial cells, thus overriding MAP Kinase pathway inhibition . By reversing the inhibitory effect of EGFR inhibitors on downstream proteins in the skin cells, this compound is developed to reduce dose-limiting acneiform lesions associated with EGFR Inhibitors treatment .

Biochemical Pathways

The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation of cells . B-Raf is a downstream effector component of this pathway . Overactivation of EGFR has been observed in various cancers, leading to downstream phosphorylation and activation of the MAPK pathway . This compound, by inhibiting B-Raf, can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in a phase 1 clinical trial . This compound is topically applied once a day for 4 weeks in metastatic colorectal cancer patients with EGFR Inhibitors induced acneiform lesions . The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound .

Result of Action

The application of this compound can lead to a decrease in acneiform lesions associated with EGFR Inhibitors treatment . In cases where the B-Raf protein is mutated, inhibiting this pathway induces cell apoptosis and reduces tumor size . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dermal toxicity caused by EGFR inhibitors can lead to dose reduction or even discontinuation of the treatment . This compound, by reducing the severity of acneiform lesions, can improve the quality of life for patients who are being treated with EGFR inhibitors .

生化学分析

Biochemical Properties

LUT014 is a B-Raf inhibitor . B-Raf is a protein encoded by the BRAF gene and is a downstream effector component of the EGFR signaling pathway . This compound interacts with B-Raf, inhibiting its function . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the B-Raf pathway, which in turn affects cell growth . In cases where the B-Raf protein is mutated, such as in some human cancers, blocking this pathway with this compound leads to apoptosis of the cells and tumor shrinkage . Conversely, blocking the same pathway in normal, non-mutated cells activates the MAPK pathway, promoting cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the B-Raf protein . By inhibiting B-Raf, this compound disrupts the downstream EGFR signaling pathway . This disruption can lead to changes in gene expression, enzyme inhibition or activation, and ultimately, changes in cell function .

Metabolic Pathways

This compound is involved in the EGFR signaling pathway through its interaction with the B-Raf protein

Transport and Distribution

This compound is applied topically to the skin . The details of how it is transported and distributed within cells and tissues, and any effects on its localization or accumulation, are not currently available.

準備方法

The synthesis of LUT014 involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoquinoline core, followed by the introduction of the purinyl and pyridinyl groups. The final step involves the attachment of the trifluoromethoxyphenyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

化学反応の分析

LUT014 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

類似化合物との比較

LUT014 can be compared with other similar compounds, such as:

    N1-(4-chlorophenyl)-6-methyl-N5-(3-(9H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine: This compound has a similar structure but differs in the presence of a chlorophenyl group instead of a trifluoromethoxyphenyl group.

    N1-(4-chlorophenyl)-6-methyl-N5-(3-(7H-purin-6-yl)pyridin-2-yl)isoquinoline-1,5-diamine:

生物活性

LUT014 is a novel small-molecule inhibitor targeting the B-Raf kinase, primarily developed for the treatment of skin toxicities associated with anti-cancer therapies, particularly those involving epidermal growth factor receptor (EGFR) inhibitors. This compound exploits the paradoxical activation of the MAPK pathway, which can occur in non-mutated cells when BRAF is inhibited. This article provides an in-depth examination of this compound's biological activity, supported by data tables and case studies from clinical trials.

This compound selectively inhibits mutated BRAF while exhibiting a paradoxical activation effect in normal cells. This dual action allows it to counteract the negative effects of EGFR inhibitors, which can lead to skin toxicities such as acneiform rash and radiation dermatitis.

  • Inhibition Profile : this compound demonstrated approximately three-fold higher potency against mutated BRAF compared to vemurafenib (IC50: 0.013 μmol/L vs. 0.04 μmol/L) and significantly lower inhibition of wild-type BRAF at lower concentrations .
  • Paradoxical Activation : At optimal concentrations, this compound induces a dose-dependent increase in phosphorylated ERK (pERK), which is indicative of MAPK pathway activation, thus reversing the inhibitory effects caused by EGFR inhibitors .

In Vitro Studies

In vitro studies have confirmed this compound's ability to modulate cell proliferation in various cancer cell lines:

  • Cell Lines Tested : The human pancreatic cancer cell line MIA-PaCa-2 showed increased proliferation at lower concentrations (peak at 0.041 μmol/L), transitioning to growth arrest at higher doses .
  • Kinase Selectivity : At a concentration of 0.01 μmol/L, this compound did not inhibit other kinases significantly, maintaining its specificity for BRAF. However, at higher concentrations (1 μmol/L), it began to inhibit several other kinases including Abl and CRAF .

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials focusing on its efficacy and safety for treating radiation dermatitis and EGFR inhibitor-induced skin toxicities.

Radiation Dermatitis Trials

  • Phase 1/2 Trial Results :
    • Participants : 8 patients with grade 2 radiation dermatitis.
    • Outcomes :
      • 75% experienced complete resolution of dermatitis within 28 days.
      • Quality of life improvements were noted, with all patients reporting minimal impact from dermatitis post-treatment as assessed by the Dermatology Life Quality Index (DLQI) .
EndpointThis compound Group (n=8)Placebo Group (n=11)
Complete Resolution (Grade 0) at Day 2875%36%
Improvement in DLQI Score at Day 14100%73%
Patients Reporting No Impact on Quality of Life100%Not Reported

Acneiform Rash Trials

  • Phase II Study for Acneiform Rash :
    • Design : Randomized, double-blind trial comparing two strengths of this compound gel.
    • Primary Endpoint : Change in severity of acneiform rash as measured by DLQI.
    • Results : Early data indicated significant improvements in patients treated with this compound compared to placebo .

Safety Profile

This compound has shown a favorable safety profile across clinical trials:

  • Adverse Events : Most reported adverse events were mild, including skin burning and pruritus. No severe or serious adverse events were associated with discontinuation .
  • Tolerability : The drug was well-tolerated with no severe adverse effects reported during the trials.

特性

IUPAC Name

6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]-1-N-[3-(trifluoromethoxy)phenyl]isoquinoline-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F3N8O/c1-15-7-8-19-18(9-11-32-24(19)37-16-4-2-5-17(12-16)39-27(28,29)30)21(15)38-25-20(6-3-10-31-25)22-23-26(35-13-33-22)36-14-34-23/h2-14H,1H3,(H,31,38)(H,32,37)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPYULHBUBXPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)OC(F)(F)F)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274819-46-2
Record name LUT-014
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274819462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LUT-014
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4E4I523RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LUT014
Reactant of Route 2
Reactant of Route 2
LUT014
Reactant of Route 3
Reactant of Route 3
LUT014
Reactant of Route 4
Reactant of Route 4
LUT014
Reactant of Route 5
LUT014
Reactant of Route 6
LUT014
Customer
Q & A

Q1: What is the primary mechanism of action of LUT014?

A: While the provided abstracts don't explicitly detail the mechanism of action, the title mentioning "BRAF Inhibitor" [] suggests that this compound likely exerts its effects by inhibiting the BRAF protein. BRAF is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Inhibiting BRAF can disrupt this pathway, potentially leading to therapeutic benefits in conditions where this pathway is dysregulated.

Q2: What clinical applications are being investigated for this compound?

A2: The research highlights this compound's potential in treating dermatological conditions:

  • Radiation-induced dermatitis in breast cancer patients: One study investigates this compound's efficacy as a topical treatment for radiation-induced dermatitis in breast cancer patients. [, ] This suggests potential for alleviating a common and often debilitating side effect of radiation therapy.
  • EGFR inhibitor-induced acneiform lesions in metastatic colorectal cancer: Another study examines this compound's use in managing acneiform lesions, a side effect of EGFR inhibitor treatment in metastatic colorectal cancer patients. [] This points towards its potential in improving the tolerability and quality of life for patients undergoing cancer treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。